molecular formula C12H10FNO2 B6366933 3-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261957-41-8

3-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366933
CAS RN: 1261957-41-8
M. Wt: 219.21 g/mol
InChI Key: SYWIKLZRDJJNNL-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% (hereafter referred to as 3-FMPH-2-HP) is a small molecule that has been studied for a variety of applications in scientific research. It is a derivative of the compound 2-hydroxypyridine and has been shown to possess a variety of biochemical and physiological effects.

Scientific Research Applications

3-FMPH-2-HP has been studied for a variety of applications in scientific research. One of the most common applications is as a fluorescent probe for imaging and tracking of biological molecules. It has also been used to study enzyme-substrate interactions, as well as for the detection of DNA and RNA. In addition, it has been used to study the effects of drugs on cells, as well as to study the effects of oxidative stress on cells.

Mechanism of Action

The mechanism of action of 3-FMPH-2-HP is not yet fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. It is believed that these interactions can affect the activity of the molecules, leading to changes in the cellular environment.
Biochemical and Physiological Effects
3-FMPH-2-HP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as phosphodiesterases and protein kinases. It has also been shown to have an anti-inflammatory effect, as well as an anti-cancer effect. In addition, it has been shown to have an anti-oxidant effect and to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The use of 3-FMPH-2-HP in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is non-toxic and can be used in a variety of assays. However, it is not suitable for use in live animal studies, as it is rapidly metabolized in vivo.

Future Directions

The potential future directions for research on 3-FMPH-2-HP are numerous. One potential area of research is to further explore its mechanism of action and its effects on biological molecules. In addition, further studies could be conducted to explore its potential applications in drug development and the treatment of various diseases. Another potential area of research is to explore the potential of 3-FMPH-2-HP to be used as a fluorescent probe for imaging and tracking of biological molecules. Finally, further studies could be conducted to explore its potential therapeutic effects in vivo.

Synthesis Methods

The synthesis of 3-FMPH-2-HP is a relatively simple process that involves the reaction of 2-hydroxypyridine with 3-fluoro-3-methoxyphenyl bromide. The reaction is carried out in an acidic medium, such as acetic acid, and is typically completed in a few hours. This method has been used to synthesize 3-FMPH-2-HP in high yields (up to 95%) with few side reactions.

properties

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-10-6-2-4-8(11(10)13)9-5-3-7-14-12(9)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWIKLZRDJJNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682797
Record name 3-(2-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261957-41-8
Record name 3-(2-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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